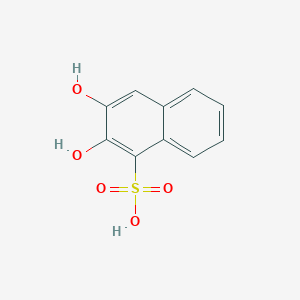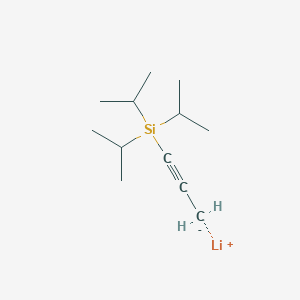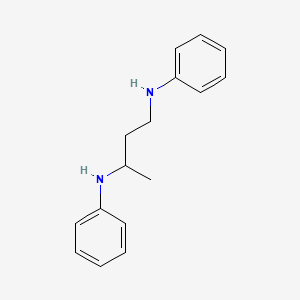
2,3-Dihydroxynaphthalene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxynaphthalene-1-sulfonic acid is an organic compound with the molecular formula C₁₀H₈O₅S. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and one sulfonic acid group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dihydroxynaphthalene-1-sulfonic acid can be synthesized through several methods. One common method involves the caustic fusion of 3-hydroxynaphthalene-2,6-disulfonic acid, followed by treatment with dilute sulfuric acid under pressure . Another method includes the acid desulfonation of 2,3-dihydroxynaphthalene-6-sulfonic acid .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of ionic liquid catalysts. For example, 2,3-dihydroxynaphthalene-6-sodium sulfonate can be dehydrated in the presence of an ionic liquid catalyst, such as 1-propyl sulfonic acid-3-methylimidazole dihydrogen phosphate, to yield 2,3-dihydroxynaphthalene . This method is advantageous due to its simplicity, high yield, and minimal environmental impact.
化学反应分析
Types of Reactions
2,3-Dihydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
2,3-Dihydroxynaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of aromatic polyamides, crown ethers, and W (VI) complexes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 2,3-dihydroxynaphthalene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the sulfonic acid group can engage in ionic interactions. These properties make the compound effective in various chemical and biological processes.
相似化合物的比较
Similar Compounds
2,3-Dihydroxynaphthalene: Similar structure but lacks the sulfonic acid group.
1,8-Dihydroxynaphthalene-3,6-disulfonic acid (Chromotropic acid): Contains two sulfonic acid groups and is more sensitive as a fluorescent reagent.
2,3-Dihydroxynaphthalene-6-sulfonic acid: Another sulfonated derivative with different positional isomerism.
Uniqueness
2,3-Dihydroxynaphthalene-1-sulfonic acid is unique due to its specific arrangement of hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and applications. Its ability to participate in a variety of reactions and its utility in multiple fields highlight its versatility and importance.
属性
| 85099-73-6 | |
分子式 |
C10H8O5S |
分子量 |
240.23 g/mol |
IUPAC 名称 |
2,3-dihydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8O5S/c11-8-5-6-3-1-2-4-7(6)10(9(8)12)16(13,14)15/h1-5,11-12H,(H,13,14,15) |
InChI 键 |
OGSZAQASQUXQOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)


![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)

